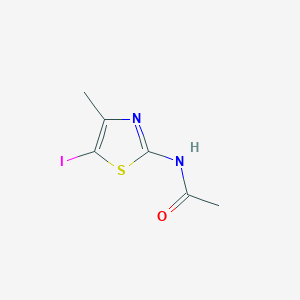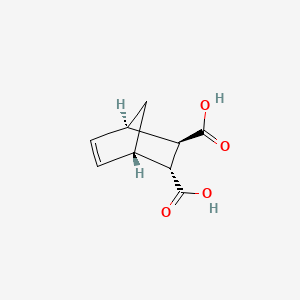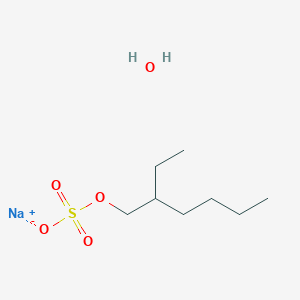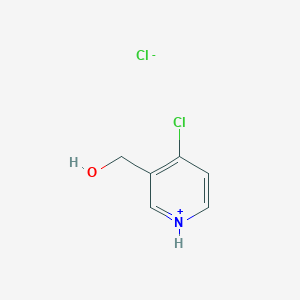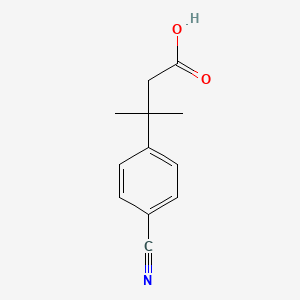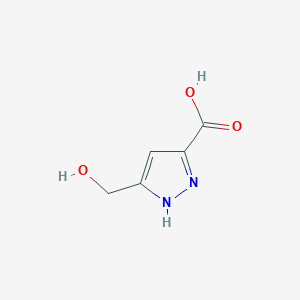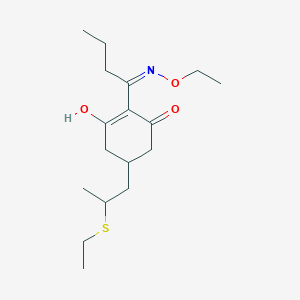![molecular formula C15H21ClN2O2 B7946636 [(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7946636.png)
[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride” is known as isopropyl alcohol. It is a colorless, flammable liquid with a strong odor. It is commonly used as a solvent and cleaning agent in various industries, including pharmaceuticals, cosmetics, and electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl alcohol is typically produced by the hydration of propene. This can be done using either direct or indirect methods:
Direct Hydration: Propene is reacted with water in the presence of an acidic catalyst, such as phosphoric acid, at high temperatures and pressures.
Indirect Hydration: Propene is first reacted with sulfuric acid to form isopropyl sulfate, which is then hydrolyzed to produce isopropyl alcohol.
Industrial Production Methods: The most common industrial method for producing isopropyl alcohol is the indirect hydration process. This method is preferred due to its higher yield and lower cost compared to direct hydration.
Chemical Reactions Analysis
Types of Reactions: Isopropyl alcohol undergoes various chemical reactions, including:
Oxidation: Isopropyl alcohol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride.
Substitution: Isopropyl alcohol can undergo substitution reactions to form isopropyl halides when reacted with halogenating agents like hydrogen chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Hydrogen chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed:
Oxidation: Acetone
Reduction: Propane
Substitution: Isopropyl halides
Scientific Research Applications
Isopropyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed as a disinfectant and antiseptic in laboratories and medical settings.
Medicine: Utilized in the preparation of pharmaceutical formulations and as a disinfectant for medical instruments.
Industry: Used in the manufacturing of cosmetics, personal care products, and electronics cleaning solutions.
Mechanism of Action
Isopropyl alcohol is similar to other alcohols, such as ethanol and methanol, but it has unique properties that make it particularly useful in certain applications. For example:
Ethanol: While ethanol is also used as a solvent and disinfectant, isopropyl alcohol is more effective at denaturing proteins and is less toxic when used externally.
Methanol: Methanol is highly toxic and is primarily used as an industrial solvent and antifreeze. Isopropyl alcohol is safer for use in medical and personal care applications.
Comparison with Similar Compounds
- Ethanol
- Methanol
- Propanol
Properties
IUPAC Name |
[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBSYCWJZVVILK-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate](/img/structure/B7946553.png)
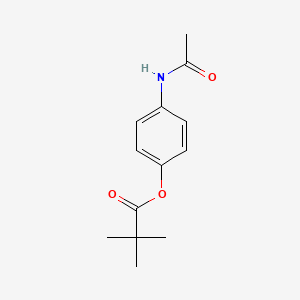

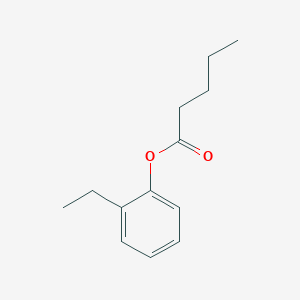

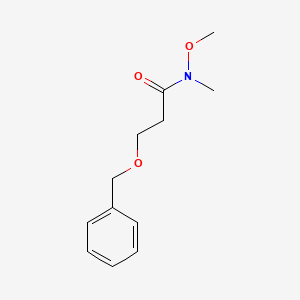
![Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-](/img/structure/B7946607.png)
